Product packaging for D-ALANINE (<5% L) (D7)(Cat. No.:)

D-ALANINE (<5% L) (D7)

Cat. No.: B1580392
M. Wt: 96.1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives on D-Amino Acid Discovery and Significance

The journey into the world of D-amino acids began with the foundational work of Louis Pasteur in 1848. d-aminoacids.com His meticulous separation of the left- and right-handed crystals of sodium ammonium (B1175870) tartrate laid the groundwork for the concept of chirality—the existence of molecules as non-superimposable mirror images, or enantiomers. d-aminoacids.comopenedition.org For a long time, the scientific consensus was that life was homochiral, built exclusively from L-amino acids for proteins and D-sugars for nucleic acids. sif.itnih.gov The first amino acid, asparagine, was discovered in 1806, and by 1935, all 20 common proteinogenic amino acids had been identified. wikipedia.orgthieme-connect.com Early on, it was believed that only L-amino acids existed in nature, and D-amino acids were considered artificial products. thieme-connect.comresearchgate.net

This paradigm began to shift in the mid-20th century. In 1935, Nobel Laureate H.A. Krebs discovered D-amino acid oxidase in mammals, an enzyme specifically designed to metabolize D-amino acids, hinting at their natural presence and physiological relevance. chromatographyonline.comresearchgate.net The 1950s saw the first reports of free D-amino acids in insects and mollusks. wikipedia.org A landmark discovery came with the identification of a D-Alanine residue in the opioid-like peptide dermorphin, isolated from the skin of a frog species in 1981. nih.gov These findings challenged the long-held belief of absolute L-homochirality in animals and spurred further investigation. nih.gov It is now understood that D-amino acids are widespread, found in organisms from bacteria and fungi to marine animals and even vertebrates, where they perform specific and crucial biological roles distinct from their L-counterparts. researchgate.netnih.gov

Methodological Challenges in Enantiomeric Purity Assessment of D-Alanine (<5% L)

Ensuring the enantiomeric purity of D-Alanine, particularly confirming that the L-Alanine content is below 5%, presents significant analytical challenges. The task is not merely to detect both enantiomers but to accurately quantify a minor component in the presence of a vast excess of the major one.

The primary methods for separating amino acid enantiomers include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often using a chiral stationary phase (CSP) or chiral derivatizing agents. rsc.orgmdpi.com

Direct vs. Indirect Methods:

Direct methods utilize a chiral stationary phase (CSP) in the chromatographic column. The enantiomers interact differently with the CSP, leading to different retention times and thus separation. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective for the direct analysis of underivatized amino acids like alanine (B10760859). sigmaaldrich.comresearchgate.net

Indirect methods involve derivatizing the amino acid enantiomers with a chiral reagent to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, achiral column. rsc.orguni-tuebingen.de However, this adds an extra step to the analysis and requires that the chiral derivatizing agent itself be of very high enantiomeric purity. uni-tuebingen.de

Key Challenges in Purity Assessment (<5% L-isomer):

Peak Tailing and Overlap: In chromatography, the peak of the major component (D-Alanine) can be broad and may "tail," obscuring the much smaller peak of the minor component (L-Alanine). This makes accurate integration and quantification of the minor peak difficult. uni-tuebingen.de

Baseline Resolution: Achieving a complete separation between the two peaks (baseline resolution) is critical for accurate quantification. Poor resolution leads to uncertainty in the measurement of the minor enantiomer. rsc.org

Method Validation: Any analytical method used must be rigorously validated for accuracy and precision, especially at the low concentration range of the L-isomer. This involves demonstrating that the method can reliably and reproducibly measure a known small percentage of L-Alanine. uni-tuebingen.de

Racemization Risk: The analytical process itself, including sample preparation, derivatization, or hydrolysis (if analyzing peptides), must not induce racemization (the conversion of one enantiomer to the other), as this would alter the true enantiomeric ratio of the original sample. cat-online.com Using techniques like hydrolysis with deuterium-labeled acid can help distinguish pre-existing enantiomers from those formed during the analytical procedure. cat-online.com

Specialized techniques such as two-dimensional HPLC (2D-HPLC) and the use of highly selective chiral columns are often employed to overcome these issues. chromatographyonline.comresearchgate.net For instance, UHPLC (Ultra-High-Performance Liquid Chromatography) methods have been developed to achieve rapid and sensitive separation of amino acid enantiomers. lcms.cz Ultimately, accurately certifying a D-Alanine sample as having <5% L-isomer requires sophisticated chromatographic methods capable of high resolution and sensitivity, coupled with meticulous validation to ensure the results are reliable. uni-tuebingen.decat-online.com

Interactive Data Table: Comparison of Analytical Methods for Alanine Enantiomer Separation

MethodPrincipleKey AdvantagesKey Challenges for Minor Component (<5%)
Chiral GC Separation of volatile derivatives on a chiral stationary phase.High resolution and sensitivity.Requires derivatization, which can introduce impurities or cause racemization. uni-tuebingen.denih.gov
Chiral HPLC Direct separation of enantiomers on a chiral stationary phase (e.g., macrocyclic glycopeptide).Direct analysis of underivatized amino acids is possible; versatile. sigmaaldrich.comPeak tailing of the major enantiomer can obscure the minor one; requires specialized, expensive columns. researchgate.net
Indirect HPLC Derivatization with a chiral agent to form diastereomers, separated on an achiral column.Uses standard, less expensive columns.Requires a highly pure chiral derivatizing agent; potential for kinetic resolution errors. nih.gov
Capillary Electrophoresis (CE) Separation based on differential migration in an electric field, often with a chiral selector in the buffer.High separation efficiency; very small sample volume needed.Lower concentration sensitivity compared to HPLC; precision can be an issue. rsc.org

Properties

Molecular Weight

96.1

Purity

98%

Origin of Product

United States

Enzymatic Pathways for D Alanine Metabolism

D-Alanine Racemase (DAR) Systems

D-Alanine Racemase (Alr), classified under EC 5.1.1.1, is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion between L-alanine and D-alanine. wikipedia.orgnih.gov This function is vital for providing the necessary D-alanine for peptidoglycan biosynthesis. nih.gov The enzyme is ubiquitous in prokaryotes but absent in higher eukaryotes, highlighting its potential as an antibacterial target. wikipedia.org

The catalytic action of D-Alanine Racemase hinges on its cofactor, pyridoxal (B1214274) 5'-phosphate (PLP), and a mechanism that facilitates proton exchange on either side of the alpha-carbon of alanine (B10760859). wikipedia.org The widely accepted model is a two-base mechanism featuring a PLP-stabilized carbanion intermediate. wikipedia.org

The process begins with the formation of an external aldimine between the substrate (L-alanine) and the PLP cofactor, which displaces an internal aldimine linkage between PLP and a lysine (B10760008) residue (Lys39) in the active site. ebi.ac.ukresearchgate.net Structural studies have identified two key residues, Lys39 and Tyrosine 265 (Tyr265), positioned on opposite sides of the substrate's alpha-carbon. wikipedia.org In the conversion from L-alanine to D-alanine, Tyr265 acts as the catalytic base, abstracting the alpha-proton. wikipedia.orgebi.ac.uk This creates a negatively charged carbanion intermediate, which is stabilized by the electron-sink properties of the PLP cofactor. wikipedia.org Lys39 then acts as the catalytic acid, donating a proton to the opposite face of the intermediate, resulting in the formation of the D-alanine external aldimine. wikipedia.orgebi.ac.uk The process is reversible, with Lys39 and Tyr265 swapping roles for the conversion of D-alanine back to L-alanine. ebi.ac.uk

An alternative mechanism has been proposed where the carboxylate oxygen atoms of the PLP-alanine complex directly participate in the catalysis by mediating proton transfer between Lys39 and Tyr265. wikipedia.org This hypothesis is supported by crystallographic data showing these groups are in close enough proximity for a reaction to occur. wikipedia.org

The stereospecificity of the enzyme is dictated by the precise positioning of the catalytic dyad (Lys39 and Tyr265). The alpha-proton of the L-enantiomer is oriented towards Tyr265, while the alpha-proton of the D-enantiomer is oriented towards Lys39, ensuring the correct proton abstraction and donation for racemization. wikipedia.org

D-Alanine Racemase typically functions as a homodimer, with each monomer containing an active site. nih.govbiotech-asia.org The structure of each monomer is generally composed of two distinct domains. The N-terminal domain features an α/β barrel structure, while the C-terminal domain is primarily composed of β-strands. biotech-asia.org The essential PLP cofactor is located at the interface of these two domains and is covalently linked to the active site lysine (Lys39) through an aldimine bond in the enzyme's resting state. ebi.ac.uk

Molecular dynamics simulations have revealed important conformational dynamics. The active site becomes more stabilized when the substrate, D-alanine, is bound compared to when an inhibitor is present. nih.gov This suggests that substrate binding induces a conformational change that optimizes the active site for catalysis. These simulations support a mechanism where the substrate's carboxyl group actively participates in catalysis, working in concert with Tyr265 and Lys39. nih.gov

Bacteria can possess one or two genes encoding for alanine racemase, leading to different isoforms. wikipedia.org The alr gene typically encodes a constitutively expressed enzyme essential for cell wall biosynthesis. nih.gov Some bacteria, particularly Gram-negative species, have a second, inducible gene, dadX. nih.gov The DadX isozyme is involved in the catabolism of L-alanine, converting it to D-alanine, which is then metabolized into pyruvate (B1213749) as an energy source. nih.govresearchgate.net

FeatureD-Alanine Racemase (Alr) from Geobacillus stearothermophilus
PDB Code 1SFT
Structure Homodimer
N-Terminus Domain α/β barrel
C-Terminus Domain β-strand based
Cofactor Pyridoxal 5'-phosphate (PLP)
Active Site Residues Lys39, Tyr265, Arg219

The regulation of D-Alanine Racemase occurs at both the genetic and enzymatic levels. Genetically, bacteria with two racemase genes exhibit differential expression. The alr gene is constitutively expressed to ensure a constant supply of D-alanine for peptidoglycan synthesis, which is essential for growth. nih.gov In contrast, the expression of the dadX gene is typically inducible by high concentrations of L-alanine, allowing the bacterium to use L-alanine as a carbon and energy source when available. nih.gov Knockout studies have confirmed that in the absence of the alr gene, bacteria require an external source of D-alanine to survive. wikipedia.org

Enzymatic activity is also subject to regulation. In some alanine racemases, such as U1ALR from Latilactobacillus sakei, short-chain carboxylates can act as activators. nih.gov Structural and kinetic analyses of this enzyme revealed two carboxylate-binding sites. Binding at a high-affinity site near the active site leads to enzyme activation by increasing substrate affinity (decreasing Kₘ). In contrast, binding at the substrate-binding site itself results in competitive inhibition. nih.gov Furthermore, high concentrations of the product, D-alanine, can also regulate the enzyme by binding to the activating site and preventing carboxylate-induced activation. nih.gov

D-Alanine:D-Alanine Ligase (DDL) Biochemistry

D-Alanine:D-Alanine Ligase (DDL), classified under EC 6.3.2.4, is an essential bacterial enzyme that catalyzes the formation of the D-alanyl-D-alanine dipeptide. wikipedia.org This reaction is a critical step in the biosynthesis of the peptidoglycan precursor, UDP-N-acetylmuramoyl pentapeptide. ebi.ac.ukebi.ac.uk The ligation is an ATP-dependent process. wikipedia.org

The catalytic mechanism of DDL is an ordered, two-step reaction that requires ATP. nih.govwikipedia.org First, one molecule of D-alanine binds to the enzyme, followed by ATP. The enzyme then catalyzes the transfer of a phosphate (B84403) group from ATP to the carboxyl oxygen of the first D-alanine, forming a D-alanyl acylphosphate intermediate and releasing ADP. ebi.ac.uk In the second step, a second molecule of D-alanine binds to the enzyme. Its amino group performs a nucleophilic attack on the carbonyl carbon of the acylphosphate intermediate. This forms the D-alanyl-D-alanine dipeptide and releases inorganic phosphate. ebi.ac.uk

DDL belongs to the ATP-grasp superfamily of enzymes. nih.gov The enzyme has two distinct binding sites for D-alanine, with the first site having a higher affinity than the second. nih.gov While the primary substrates are D-alanine, some related ligases found in vancomycin-resistant bacteria exhibit altered substrate specificity. nih.gov These enzymes can synthesize D-alanyl-D-lactate or D-alanyl-D-serine instead of D-alanyl-D-alanine, a mechanism that confers antibiotic resistance. ebi.ac.uknih.gov Alignment of amino acid sequences from various DDL-related enzymes has shown that distinct patterns in the putative substrate-binding sites correlate with these different specificities. nih.gov

X-ray crystallography has provided significant insights into the structure and function of DDL. The enzyme is typically a homodimer, with each monomer comprising three domains: an N-terminal domain, a central domain, and a C-terminal domain. wikipedia.orgrcsb.org The active site is located in a cleft between these three domains. rcsb.org

Crystallographic studies of DDL from various bacteria, including Xanthomonas oryzae and Acinetobacter baumannii, have captured the enzyme in different states: apo (unbound), bound to nucleotides like ADP or ATP, and bound to inhibitors. rcsb.orgewha.ac.kr These structures reveal that the enzyme undergoes significant conformational changes upon substrate binding. nih.govewha.ac.kr For instance, the structure of DDL from Acinetobacter baumannii showed that its central domain can exist in both open and closed conformations even before ATP binding, suggesting inherent flexibility that is important for its catalytic cycle. ewha.ac.kr The binding of substrates and ATP induces the closure of flexible loops over the active site, creating the proper environment for catalysis. nih.gov

Enzyme SourcePDB CodeLigand(s)Resolution (Å)Key Finding
Xanthomonas oryzae pv. oryzae4ME6ADP2.10Revealed the nucleotide-bound conformation. rcsb.org
Thermus thermophilus6U1JADP, Pᵢ, D-Ala-D-AlaN/AShowed the product complex with all active site loops closed. nih.gov
Acinetobacter baumanniiN/AApo2.2Demonstrated open and closed conformations of the central domain prior to substrate binding. ewha.ac.kr
Escherichia coli2DLNADP, Phosphoryl PhosphinateN/AProvided insights into inhibitor binding. wikipedia.org

These structural analyses are crucial for understanding the enzyme's mechanism and for the structure-based design of specific inhibitors that could serve as novel antibacterial agents. ewha.ac.kr

Genetic Determinants and Functional Variants of D-Alanine:D-Alanine Ligase

D-alanine:D-alanine ligase (Ddl), a crucial enzyme in bacterial cell wall biosynthesis, is encoded by the ddl gene. This enzyme catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide, an essential precursor for peptidoglycan synthesis. frontiersin.orgcreative-proteomics.com The genetic determinants of Ddl are highly conserved across many bacterial species due to their vital role in maintaining cell wall integrity.

Mutations within the ddl gene can lead to the production of nonfunctional or inactivated D-alanine:D-alanine ligases. Such mutations can render bacteria dependent on glycopeptides, like vancomycin (B549263), for growth if they possess a vancomycin resistance cluster. wikipedia.org For instance, studies on glycopeptide-dependent Enterococcus faecium clinical isolates have identified several mutations in the ddl gene. These include small insertions leading to premature stop codons, in-frame deletions causing the loss of amino acid residues, and single base-pair changes resulting in amino acid substitutions (e.g., E13 -> G, G99 -> R, D295 -> G). nih.gov Molecular modeling of these mutated enzymes, using the crystal structure of the homologous Escherichia coli D-Ala:D-Ala ligase (DdlB) as a template, revealed that the affected residues are critical for enzyme function. These residues either interact directly with the substrates or are essential for maintaining the structural integrity of the active site. nih.gov

Functional variants of D-alanine:D-alanine ligase are central to antibiotic resistance mechanisms, particularly against glycopeptide antibiotics such as vancomycin. In vancomycin-resistant enterococci (VRE), the native D-Ala-D-Ala pathway is reprogrammed. These resistant strains acquire gene clusters (e.g., vanA, vanB) that encode for ligases with altered substrate specificity. For example, the VanA ligase synthesizes the depsipeptide D-alanyl-D-lactate (D-Ala-D-Lac) instead of D-alanyl-D-alanine. mdpi.com The substitution of D-lactate for D-alanine in the peptidoglycan precursor significantly reduces the binding affinity of vancomycin to its target, rendering the antibiotic ineffective. scispace.com

Similarly, other resistance mechanisms involve ligases that synthesize D-alanyl-D-serine (D-Ala-D-Ser), as seen in VanC, VanE, and VanG-type resistance. mdpi.com The genes encoding these variant ligases, such as vanC-1 in Enterococcus gallinarum and vanC-2 in Enterococcus casseliflavus, are responsible for intrinsic, low-level resistance to vancomycin. researchgate.net The D-Ala:D-X ligase superfamily can be categorized into distinct families based on sequence homology, including three families of D-Ala:D-Ala ligases, two of D-Ala:D-Lac ligases, and one of D-Ala:D-Ser ligases. mdpi.com

Furthermore, novel variants of the ddl gene, such as ddl6 and ddl7, have been identified in integron gene cassettes from human saliva metagenomic DNA. These variants have been shown to confer high-level resistance to D-cycloserine, an antibiotic that targets both alanine racemase and D-alanine:D-alanine ligase. wikipedia.org

Table 1: Examples of D-Alanine:D-Alanine Ligase Variants and Associated Genes

Gene/Ligase Variant Organism Example Function/Significance
ddl Escherichia coli, Enterococcus faecium Encodes the native D-Ala:D-Ala ligase for peptidoglycan synthesis. wikipedia.orgnih.gov
VanA Vancomycin-Resistant Enterococci (VRE) ATP-dependent ligase that synthesizes D-Ala-D-Lac, conferring high-level vancomycin resistance. mdpi.com
VanB Vancomycin-Resistant Enterococci (VRE) Synthesizes D-Ala-D-Lac, conferring inducible, moderate to high-level vancomycin resistance. scispace.com
VanC Enterococcus gallinarum, E. casseliflavus Ligase that synthesizes D-Ala-D-Ser, conferring low-level, intrinsic vancomycin resistance. mdpi.comresearchgate.net
VanG Enterococcus faecalis D-Ala:D-Ser ligase associated with vancomycin resistance. mdpi.com
ddl6, ddl7 Found in human oral metagenome Novel variants conferring high-level resistance to D-cycloserine. wikipedia.org

Other Enzymatic Transformations Involving D-Alanine

D-Amino Acid Dehydrogenases and Oxidases Acting on D-Alanine

Beyond its role in peptidoglycan synthesis, D-alanine can be metabolized by other enzymatic pathways, notably through the action of dehydrogenases and oxidases.

D-Amino Acid Dehydrogenase (DAD) is a bacterial enzyme that catalyzes the oxidation of D-amino acids to their corresponding α-oxo acids. wikipedia.org This enzyme is a flavoprotein containing nonheme iron and exhibits broad specificity, acting on most D-amino acids. wikipedia.org In certain bacteria, such as Pseudomonas aeruginosa, D-alanine utilization involves its direct oxidation by an inducible, membrane-bound, cytochrome-linked D-alanine dehydrogenase. nih.gov For some strains of E. coli, D-amino acid dehydrogenase is most active with D-alanine as its substrate, as this amino acid can serve as the sole source of carbon, nitrogen, and energy. wikipedia.org The reaction catalyzed by DAD is distinct from that of oxidases as it can utilize various compounds as electron acceptors, with coenzyme Q being the physiological substrate. wikipedia.org

D-Amino Acid Oxidase (DAAO) is a FAD-containing flavoenzyme that catalyzes the oxidative deamination of D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide. scispace.comwikipedia.org This enzyme is widespread in eukaryotes, from yeast to mammals, but is rarely found in bacteria. frontiersin.org DAAO exhibits high specificity for D-isomers of amino acids and is most active towards neutral D-amino acids like D-alanine. scispace.comwikipedia.org In mammals, DAAO is found in tissues such as the kidney, liver, and brain, where it plays a role in D-amino acid catabolism and detoxification. scispace.comfrontiersin.org The oxidation of D-alanine by DAAO yields pyruvate, ammonia, and hydrogen peroxide. researchgate.net This generation of hydrogen peroxide, a reactive oxygen species, forms the basis of the antibacterial activity of DAAO when D-alanine is present, as it can induce cytotoxic oxidative stress. frontiersin.orgnih.gov

Table 2: Comparison of D-Amino Acid Dehydrogenase and D-Amino Acid Oxidase

Feature D-Amino Acid Dehydrogenase (DAD) D-Amino Acid Oxidase (DAAO)
Enzyme Class Oxidoreductase (Dehydrogenase) Oxidoreductase (Oxidase)
Cofactor Flavin and nonheme iron wikipedia.org Flavin Adenine Dinucleotide (FAD) scispace.comwikipedia.org
Organismal Distribution Primarily Bacteria wikipedia.org Primarily Eukaryotes (yeast, mammals) frontiersin.org
Reaction Products (from D-Alanine) Pyruvate, NH3, reduced acceptor (e.g., reduced Coenzyme Q) wikipedia.org Pyruvate, NH3, Hydrogen Peroxide (H2O2) researchgate.net
Physiological Role D-alanine catabolism for nutrients (carbon, nitrogen, energy) wikipedia.orgnih.gov D-amino acid catabolism, detoxification, H2O2 generation for antimicrobial defense. scispace.comfrontiersin.orgnih.gov

D-Alanine Transaminases and Their Metabolic Intersections

D-alanine transaminase, also known as D-amino acid aminotransferase (EC 2.6.1.21), is a key enzyme in the metabolism of D-alanine. This enzyme catalyzes the reversible transfer of an amino group from a D-amino acid to an α-keto acid. wikipedia.org In a typical reaction, D-alanine donates its amino group to 2-oxoglutarate, resulting in the formation of pyruvate and D-glutamate. wikipedia.org This transamination is a crucial step in pathways for D-alanine metabolism and the biosynthesis of peptidoglycan components. wikipedia.orgebi.ac.uk

The catalytic mechanism of D-alanine transaminase involves a pyridoxal phosphate (PLP) cofactor and follows a Ping Pong Bi Bi mechanism. ebi.ac.ukresearchgate.net The enzyme is essential for synthesizing D-alanine and D-glutamate, which are both critical components of the bacterial cell wall. ebi.ac.uk In some marine bacteria, such as Pseudoalteromonas sp., D-alanine aminotransferase has been identified as an indispensable enzyme for the catabolism of D-alanine, allowing the organism to use it as a nutrient source. nih.gov

The activity of D-alanine transaminase intersects with several major metabolic pathways. The products of its reaction, pyruvate and D-glutamate, can be channeled into central metabolism. Pyruvate can enter the tricarboxylic acid (TCA) cycle for energy production or be used as a precursor for gluconeogenesis. creative-proteomics.com D-glutamate is also a key component of the peptidoglycan structure in many bacteria. In some mycobacteria, an alternative pathway for D-alanine biosynthesis has been proposed where alanine dehydrogenase (ALD) first produces pyruvate from L-alanine. Subsequently, a transamination reaction, potentially catalyzed by a D-amino acid transaminase, converts pyruvate and D-glutamate into D-alanine and α-ketoglutarate. nih.gov

Enzymatic Synthesis and Degradation Pathways of D-Alanine Derivatives

The primary enzymatic synthesis involving D-alanine as a substrate is the formation of the D-alanyl-D-alanine dipeptide, catalyzed by D-alanine:D-alanine ligase. This reaction is a cornerstone of peptidoglycan biosynthesis and is inhibited by the antibiotic D-cycloserine, a structural analog of D-alanine. nih.govacs.orgnih.gov

Enzymatic pathways can also be harnessed for the synthesis of D-alanine itself from various precursors. For instance, D-amino acid aminotransferases can produce D-alanine from pyruvate, using an amino donor like D-aspartic acid. researchgate.net Additionally, D-amino acid dehydrogenases can be used for the reductive amination of 2-oxo acids to produce D-amino acids, including D-alanine and its derivatives. frontiersin.org Engineered thermostable D-amino acid dehydrogenases have been successfully applied to the synthesis of D-branched-chain amino acids with high yields and optical purity. frontiersin.org

The degradation of D-alanine derivatives is primarily accomplished by the enzymes discussed previously. D-amino acid oxidase (DAAO) and D-amino acid dehydrogenase (DAD) both catabolize D-alanine into pyruvate. nih.govresearchgate.net In the context of derivatives, the specificity of these enzymes would determine their ability to act on modified D-alanine molecules. For example, DAAO has broad substrate specificity for neutral D-amino acids, suggesting it may degrade certain D-alanine derivatives. wikipedia.org

Furthermore, the degradation of complex structures containing D-alanine, such as peptidoglycan, involves a variety of enzymes. Lysozyme, for instance, cleaves the glycosidic bonds in the peptidoglycan backbone, while various amidases and peptidases break down the peptide cross-links, releasing D-alanine-containing fragments.

Biological Functions and Roles of D Alanine in Cellular and Microbial Systems

D-Alanine in Prokaryotic Peptidoglycan Biosynthesis

The bacterial cell wall is a vital structure that provides mechanical strength and protection against osmotic lysis. In most bacteria, this rigidity is conferred by peptidoglycan, a mesh-like polymer of glycan strands cross-linked by short peptides. D-alanine is an indispensable component of these peptide side chains.

Incorporation of D-Alanine in Peptidoglycan Precursors

The journey of D-alanine into the peptidoglycan structure begins in the cytoplasm. The initial step involves the conversion of L-alanine to D-alanine, a reaction catalyzed by the enzyme alanine (B10760859) racemase (Alr) nih.govresearchgate.net. Subsequently, two molecules of D-alanine are ligated together to form the dipeptide D-alanyl-D-alanine. This reaction is ATP-dependent and is catalyzed by D-alanine:D-alanine ligase (Ddl) nih.govoup.com.

The resulting D-alanyl-D-alanine dipeptide is then added to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide, which already contains L-alanine, D-glutamic acid, and a diamino acid (such as meso-diaminopimelic acid or L-lysine). This final cytoplasmic step in the synthesis of the peptidoglycan precursor is catalyzed by the MurF ligase, yielding UDP-MurNAc-pentapeptide oup.comnih.gov. This completed precursor is then transported across the cytoplasmic membrane to the periplasm for incorporation into the growing peptidoglycan layer nih.gov.

EnzymeFunctionSubstrate(s)Product(s)
Alanine racemase (Alr)Catalyzes the reversible conversion of L-alanine to D-alanine.L-AlanineD-Alanine
D-alanine:D-alanine ligase (Ddl)Catalyzes the ATP-dependent ligation of two D-alanine molecules.2x D-Alanine, ATPD-alanyl-D-alanine, ADP + Pi
MurF ligaseAdds the D-alanyl-D-alanine dipeptide to the UDP-MurNAc-tripeptide.UDP-MurNAc-tripeptide, D-alanyl-D-alanine, ATPUDP-MurNAc-pentapeptide, ADP + Pi

Structural Contributions of D-Alanine to Microbial Cell Wall Integrity and Architecture

This cross-linking is fundamental to the formation of the rigid, three-dimensional peptidoglycan sacculus that encases the bacterial cell researchgate.net. The stereochemistry of D-alanine protects the peptide from degradation by most host proteases, which are typically specific for L-amino acids nih.gov. The presence of D-alanine is therefore a key evolutionary adaptation that ensures the stability and integrity of the bacterial cell wall in diverse environments. In Gram-positive bacteria, D-alanine is also a key component in the modification of teichoic acids, further influencing the properties of the cell envelope nih.govsemanticscholar.orgresearchgate.netresearchgate.net.

Structural FeatureContribution of D-AlanineConsequence for Cell Wall
Peptidoglycan Cross-linkingThe D-alanyl-D-alanine terminus is the substrate for transpeptidases (PBPs).Formation of a rigid, mesh-like peptidoglycan sacculus.
Stereochemical ProtectionThe D-configuration of alanine prevents degradation by most host proteases.Enhanced stability and integrity of the cell wall.
Teichoic Acid ModificationD-alanylation of teichoic acids in Gram-positive bacteria.Modulation of cell surface charge and interactions.

Impact of D-Alanine Availability on Bacterial Growth and Morphology

Given its essential role in peptidoglycan synthesis, the availability of D-alanine is critical for bacterial growth and the maintenance of normal cell morphology. Bacteria that are unable to synthesize or acquire sufficient D-alanine exhibit significant defects. These mutants, known as D-alanine auxotrophs, often display aberrant morphologies, such as irregular shapes and sizes, and are prone to cell lysis due to a weakened cell wall jax.orgnih.gov.

Studies on D-alanine auxotrophs of various bacterial species have demonstrated that a lack of D-alanine leads to a halt in cell growth and, eventually, cell death researchgate.netmdpi.comresearchgate.net. For instance, in Staphylococcus epidermidis, a triple knockout of the alanine racemase genes (alr1 and alr2) and the D-alanine aminotransferase gene (dat) results in a strain that is strictly dependent on exogenous D-alanine for growth jax.orgnih.gov. Similarly, in Bacillus subtilis, a D-alanine auxotroph shows dose-dependent growth in the presence of D-alanine researchgate.net. These findings underscore the essentiality of D-alanine for bacterial viability and highlight the enzymes involved in its synthesis as potential targets for antimicrobial agents.

Bacterial SpeciesGenetic ModificationPhenotype in Absence of D-AlanineReference
Staphylococcus epidermidisΔalr1 Δalr2 ΔdatNo growth, cell lysis jax.orgnih.gov
Bacillus subtilisΔalrANo growth researchgate.net
Escherichia coliΔalr ΔdadXRequires D-alanine for growth mdpi.com

D-Alanine in Non-Peptidoglycan Contexts

While the role of D-alanine in peptidoglycan is well-established, this D-amino acid also functions in other cellular processes, contributing to the synthesis of specialized molecules and participating in microbial signaling.

D-Alanine as a Component of Non-Ribosomal Peptides

D-alanine is found in a variety of non-ribosomally synthesized peptides (NRPs). These are a diverse class of secondary metabolites produced by microorganisms, often with potent biological activities scispace.comnih.gov. Unlike proteins, which are synthesized by ribosomes from a template of messenger RNA, NRPs are assembled by large, multienzyme complexes called non-ribosomal peptide synthetases (NRPSs) nih.govnih.govasm.org.

NRPSs can incorporate a wide range of building blocks, including non-proteinogenic amino acids like D-alanine nih.govnih.gov. The incorporation of D-alanine into NRPs can occur through the action of an epimerase domain within the NRPS module, which converts an L-amino acid to its D-enantiomer after it has been incorporated into the growing peptide chain nih.gov. The presence of D-alanine in these peptides often contributes to their stability and biological activity by making them resistant to proteolytic degradation. Examples of NRPs containing D-alanine include the antibiotic bacitracin and the immunosuppressant cyclosporin (B1163) asm.orgrsc.org.

Non-Ribosomal PeptideProducing OrganismBiological ActivityRole of D-Alanine
BacitracinBacillus subtilisAntibioticContributes to peptide structure and stability.
CyclosporinTolypocladium inflatumImmunosuppressantPart of the cyclic peptide backbone.
ACVPenicillium chrysogenumPrecursor to penicillinD-valine is incorporated via an epimerase.

Signaling Roles of D-Alanine in Microbial Quorum Sensing and Biofilm Formation

Recent research has uncovered roles for D-amino acids, including D-alanine, in regulating microbial community behaviors such as quorum sensing and biofilm formation. While much of the research has focused on a mixture of D-amino acids, some studies point to specific effects of D-alanine.

Biofilm formation is a process where microbial communities adhere to surfaces and are encased in a self-produced extracellular matrix. D-alanine metabolism has been shown to be essential for biofilm formation in some bacteria nih.gov. For instance, in Streptococcus mutans, inhibition of D-alanine metabolism leads to a significant reduction in biofilm formation nih.gov. In some contexts, exogenous D-amino acids, including D-alanine, can trigger the disassembly of biofilms nih.gov.

The connection between D-alanine and quorum sensing, a cell-to-cell communication system that regulates gene expression in response to population density, is an emerging area of study. While L-alanine has been identified as a signaling molecule that can influence quorum sensing pathways, the specific role of D-alanine is still being elucidated nih.govbiorxiv.orgbiorxiv.org. It is hypothesized that D-amino acids, including D-alanine, may modulate quorum sensing by altering the cell envelope, thereby affecting the release or detection of signaling molecules, or by directly interacting with signaling components nih.govnih.govmdpi.com.

ProcessOrganism(s)Observed Effect of D-AlaninePotential Mechanism
Biofilm FormationStreptococcus mutansInhibition of D-alanine metabolism reduces biofilm formation.Disruption of cell wall integrity and surface properties.
Biofilm DispersalVarious bacteriaExogenous D-alanine can promote biofilm disassembly.Alteration of the extracellular matrix or cell-cell interactions.
Quorum SensingEmerging researchL-alanine is a known signaling molecule; the role of D-alanine is under investigation.Potential modulation of signal molecule transport or receptor binding.

Presence and Metabolic Fate of D-Alanine in Eukaryotic Microorganisms (e.g., Fungi, Algae)

While D-alanine is most commonly associated with bacterial cell walls, its presence and metabolic functions extend to some eukaryotic microorganisms. Evidence suggests that certain fungi and algae possess the enzymatic machinery to synthesize and metabolize D-alanine, indicating its role in their cellular processes.

In the fungal kingdom, a specific alanine racemase, the enzyme responsible for the interconversion of L-alanine and D-alanine, has been purified from the fungus Tolypocladium niveum. This was the first such enzyme to be isolated from a eukaryotic organism. researchgate.net The enzyme, which requires pyridoxal (B1214274) phosphate (B84403) as a cofactor, catalyzes the reversible racemization of alanine. researchgate.net The kinetic parameters of this fungal alanine racemase have been determined, as detailed in the table below.

SubstrateKm Value (mM)
L-alanine38
D-alanine2
Table 1: Kinetic Parameters of Alanine Racemase from Tolypocladium niveum

The unicellular green alga, Chlamydomonas reinhardtii, has been shown to utilize D-alanine for growth. nih.gov This alga can grow in a medium where D-alanine is present, and its presence induces a significant increase in alanine racemase activity, approximately 130-fold higher than in cultures without D-alanine. nih.gov This inducible nature of alanine racemase suggests a regulated metabolic pathway for D-alanine utilization. Although free D-alanine content in the alga is relatively low (0.14%), the presence of the enzyme and its ability to grow on D-alanine points to a clear metabolic fate for this D-amino acid, likely as a nutrient source. nih.gov The partially purified alanine racemase from C. reinhardtii has a molecular weight of about 72,000 and is dependent on pyridoxal 5'-phosphate as a coenzyme. nih.gov

D-Alanine in Invertebrate Physiology and Metabolism (Excluding Clinical Animal Models)

D-alanine plays a significant physiological role in the metabolism of various aquatic invertebrates, particularly crustaceans and bivalve mollusks. researchgate.netresearchgate.net In these organisms, D-alanine functions as a major compatible osmolyte, contributing to intracellular isosmotic regulation, especially in response to high salinity stress. researchgate.netfrontiersin.org

Under hyperosmotic conditions, many marine invertebrates accumulate high concentrations of free D-alanine in their tissues, which can reach up to 100 μmol/g wet weight. researchgate.netresearchgate.net This accumulation of D-alanine, along with other osmolytes like L-alanine, glycine, and proline, helps to balance the intracellular osmotic pressure with that of the surrounding seawater, thus protecting the cells from osmotic stress. researchgate.netnih.gov

The synthesis of D-alanine in these invertebrates is catalyzed by the enzyme alanine racemase, which facilitates the interconversion of L-alanine to D-alanine. researchgate.netwikipedia.org The activity of this enzyme has been shown to increase during acclimation to seawater in some crustacean species. uky.edu The alanine racemase enzyme has been isolated and its cDNA has been cloned from the muscle and hepatopancreas of the kuruma prawn, Penaeus japonicus, which was the first time this was achieved in a eukaryote other than yeast. researchgate.net The properties of alanine racemase from various invertebrate sources are summarized in the table below.

OrganismSource TissueMolecular Weight (kDa)Optimal pHOptimal Temperature (°C)
Black tiger prawn (Penaeus monodon)MuscleNot specifiedNot specifiedNot specified
Kuruma prawn (Penaeus japonicus)Muscle, HepatopancreasNot specifiedNot specifiedNot specified
Table 2: Properties of Alanine Racemase in Aquatic Invertebrates

Interestingly, the distribution and concentration of D-alanine can vary between different tissues within the same organism, suggesting that its physiological functions may be tissue-specific. researchgate.net For example, in the kuruma prawn, the hepatopancreas has higher alanine racemase mRNA expression than the muscle, yet the D-alanine content is lower in the hepatopancreas. researchgate.net Furthermore, changes in alanine racemase activity have been observed during the molting cycle of M. japonicus, indicating a potential role for D-alanine in this physiological process as well. researchgate.net

Transport and Intracellular Homeostasis of D-Alanine

Specific D-Alanine Transport Systems in Bacterial and Fungal Membranes

The transport of D-alanine across cellular membranes is a critical process for its utilization and for maintaining intracellular homeostasis. In bacteria, specific transport systems for D-alanine have been identified. For instance, the uptake of D-alanine in some bacteria is mediated by a transporter known as CycA. researchgate.net

While specific D-alanine transporters in fungal membranes are not as well-characterized, the ability of certain fungi to utilize D-alanine suggests the presence of such transport systems. researchgate.net Fungi possess a variety of nutrient transporters, including those for amino acids, which are essential for acquiring nutrients from their environment. It is plausible that D-alanine is transported into fungal cells via general amino acid permeases or through yet-to-be-identified specific transporters. Fungal PDR-type ABC transporters are a large family of proteins involved in the transport of a wide range of molecules, although their specific role in D-alanine transport has not been established. philagri.netnih.gov

Regulatory Mechanisms of Intracellular D-Alanine Concentrations

The intracellular concentration of D-alanine is tightly regulated in microorganisms to ensure proper cellular function and to prevent potential toxicity from its accumulation. This regulation occurs through multiple mechanisms, including transcriptional control of metabolic enzymes and feedback inhibition.

In the bacterium Pseudomonas aeruginosa, the intracellular level of D-alanine is homeostatically regulated. nih.gov An accumulation of D-alanine in the cell leads to a downregulation of genes involved in peptidoglycan biosynthesis, including those encoding for transpeptidases. nih.gov This suggests a transcriptional regulatory network that responds to changes in D-alanine concentration to modulate cell wall synthesis.

Another key regulatory mechanism is feedback inhibition. The enzyme D-alanyl-D-alanine ligase, which catalyzes the formation of the D-alanyl-D-alanine dipeptide, is strongly inhibited by its product. nih.govwikipedia.org This product inhibition serves as a direct feedback loop to control the synthesis of this peptidoglycan precursor and, consequently, the consumption of intracellular D-alanine.

Furthermore, the expression of enzymes involved in D-alanine metabolism can be induced by the presence of D-alanine in the environment. In the marine bacterium Pseudoalteromonas sp., the expression of genes encoding for D-alanine aminotransferase and alanine racemase is upregulated when D-alanine is the available nitrogen source. asm.orgresearchgate.net This indicates a transcriptional response that allows the organism to efficiently utilize D-alanine when present. Similarly, in the green alga Chlamydomonas reinhardtii, alanine racemase activity is induced in the presence of D-alanine, pointing to a similar regulatory strategy in this eukaryotic microorganism. nih.gov

Advanced Analytical and Isotopic Methodologies for D Alanine Research

Enantioselective Chromatographic Separations for D-Alanine (<5% L) Quantification

The accurate determination of D-Alanine concentrations in biological matrices necessitates its separation from the much more abundant L-Alanine enantiomer. Several high-performance chromatographic techniques have been developed to achieve this chiral separation.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone for the enantioselective analysis of amino acids. This is achieved through two primary strategies: the use of chiral stationary phases (CSPs) or chiral derivatizing agents.

Chiral Stationary Phases (CSPs): These are packed with a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. A variety of CSPs are effective for the separation of underivatized amino acids. chromatographytoday.com

Macrocyclic Glycopeptide Phases: CSPs like those based on teicoplanin have demonstrated broad selectivity for amino acids. sigmaaldrich.com They can operate in different mobile phase modes, including reversed-phase, polar organic, and normal-phase, offering flexibility in method development. sigmaaldrich.com The enantioselectivity on these phases is often influenced by the concentration of the organic modifier in the mobile phase, with a "U-shaped" retention behavior observed for amino acids. sigmaaldrich.com

Crown Ether Phases: Crown ether-based CSPs are particularly well-suited for the separation of D- and L-amino acid enantiomers. chromatographyonline.com For instance, a crown ether-based chiral column has been used to achieve enantioseparation for almost all proteinogenic amino acids. ankara.edu.tr

Ligand Exchange Chromatography: This technique utilizes a CSP that includes a chiral ligand, often an amino acid like phenylalanine, complexed with a metal ion such as copper. The separation is based on the differential stability of the diastereomeric ternary complexes formed between the stationary phase, the metal ion, and the analyte enantiomers. chromatographytoday.com

Chiral Derivatization: This approach involves reacting the amino acid enantiomers with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral stationary phase.

Pre-column Derivatization: The amino acids are derivatized before injection into the HPLC system. actascientific.com Reagents like o-phthaldialdehyde (OPA) in combination with a chiral thiol, or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), are commonly used. springernature.comchromatographyonline.com Pre-column derivatization can enhance both chromatographic separation and detection sensitivity. actascientific.com

Post-column Derivatization: In this method, the enantiomers are first separated on a chiral column and then derivatized before reaching the detector to enhance their signal. shimadzu.com Reagents such as ninhydrin (B49086) and o-phthalaldehyde (B127526) are frequently employed. shimadzu.com This technique offers excellent quantitative performance and reproducibility. shimadzu.com

Two-dimensional HPLC (2D-HPLC) has also been employed for the analysis of chiral amino acids in complex biological samples. This approach uses a reversed-phase column in the first dimension to separate the derivatized amino acid from other substances, followed by a second-dimension enantioselective column to separate the D- and L-forms. researchgate.net

Table 1: Comparison of Chiral HPLC Methodologies for D-Alanine Quantification

MethodologyPrincipleAdvantagesDisadvantages
Chiral Stationary Phase (CSP) Direct separation of enantiomers based on transient diastereomeric interactions with the CSP.No derivatization required, reducing sample preparation time and potential for side reactions.CSPs can be expensive and may have limited stability. Method development can be complex.
Pre-column Derivatization Formation of diastereomers before chromatographic separation on an achiral column.Can improve chromatographic properties and detection sensitivity. Wide variety of reagents available.Derivatization reaction must be complete and free of side products. Reagent may interfere with detection.
Post-column Derivatization Derivatization occurs after separation on a chiral column and before detection.Optimizes detection without affecting the chiral separation. Good for automation and reproducibility. shimadzu.comRequires additional hardware (pump, reaction coil). Limited choice of compatible reagents. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the enantioselective analysis of D-Alanine. Due to the low volatility of amino acids, derivatization is essential to convert them into more volatile and thermally stable compounds suitable for GC analysis. This derivatization is typically a two-step process involving esterification of the carboxyl group followed by acylation of the amino group.

To achieve chiral separation, a chiral derivatizing agent is used in the acylation step, forming diastereomers that can be separated on a standard achiral GC column. Alternatively, a chiral stationary phase can be employed in the GC column to directly separate the enantiomeric derivatives.

The mass spectrometer provides high sensitivity and selectivity for detection, allowing for the identification and quantification of D-Alanine even at low concentrations. The fragmentation patterns of the derivatized amino acids in the mass spectrometer provide structural information that confirms their identity.

Capillary Electrophoresis (CE) offers a high-efficiency alternative for the separation of D- and L-Alanine. The principle of CE is based on the differential migration of charged molecules in an electric field within a narrow capillary. For chiral separations, a chiral selector is added to the background electrolyte.

Common chiral selectors used in CE for amino acid analysis include cyclodextrins and their derivatives, macrocyclic antibiotics, and chiral crown ethers. The enantiomers of D-Alanine form transient diastereomeric complexes with the chiral selector, which alters their electrophoretic mobility and leads to their separation.

CE methods are characterized by their high separation efficiency, short analysis times, and low consumption of sample and reagents. Detection is typically performed using UV-Vis absorbance or, for higher sensitivity, by coupling the CE system to a mass spectrometer (CE-MS).

Applications of Deuterated D-Alanine (D7) in Mechanistic and Metabolic Studies

Deuterated D-Alanine, specifically D-Alanine-D7 where seven hydrogen atoms are replaced by deuterium (B1214612), is an invaluable tool in metabolic research. As a stable isotope-labeled compound, it can be used as a tracer to follow the metabolic fate of D-Alanine in biological systems without the concerns associated with radioactive isotopes.

Stable isotope tracing studies involve the administration of D-Alanine-D7 to a biological system, such as a cell culture or a whole organism. The labeled D-Alanine enters the metabolic pathways, and its deuterium atoms are incorporated into downstream metabolites. By analyzing the isotopic enrichment in these metabolites using techniques like mass spectrometry or NMR spectroscopy, it is possible to map the metabolic pathways of D-Alanine and quantify the flux through these pathways.

This approach allows researchers to investigate the extent to which D-Alanine is converted to other molecules, identify novel metabolic routes, and understand how D-Alanine metabolism is altered in different physiological or pathological states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules. When D-Alanine-D7 is incorporated into larger molecules, such as peptides or proteins, the deuterium labels can serve as specific probes for NMR studies.

The presence of deuterium in place of hydrogen alters the NMR properties of the molecule. For example, in ¹H NMR, the signals from the deuterated positions will be absent, which can help in assigning the signals of the remaining protons. In ²H (deuterium) NMR, the deuterium labels themselves can be directly observed, providing information about their local environment and dynamics.

This allows for detailed structural and dynamic studies of the molecules that have incorporated D-Alanine-D7, providing insights into their function and interactions at the atomic level.

Mass Spectrometry-Based Detection and Quantification of D-Alanine (D7) in Biological Samples

Mass spectrometry (MS) stands as a cornerstone for the sensitive and specific detection and quantification of D-Alanine, including its isotopic variant D-Alanine (D7), in complex biological matrices. This powerful analytical technique identifies and quantifies molecules based on their mass-to-charge ratio (m/z). When coupled with chromatographic separation methods like gas chromatography (GC) or liquid chromatography (LC), MS offers unparalleled specificity and sensitivity for amino acid analysis.

Isotopic labeling, a technique where atoms in a molecule are replaced with their heavier isotopes, is frequently employed in conjunction with MS for precise quantification. wikipedia.org D-Alanine labeled with seven deuterium atoms (D-Alanine (D7)) serves as an ideal internal standard in quantitative assays. Because D7 is chemically identical to the endogenous D-Alanine, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, its increased mass allows it to be distinguished from the unlabeled analyte, enabling accurate quantification that corrects for sample loss during preparation and matrix effects during analysis.

Various derivatization strategies are often necessary to enhance the volatility and ionization efficiency of D-Alanine for GC-MS analysis. For instance, N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) has been demonstrated to be an effective derivatizing agent for alanine (B10760859) and its deuterated forms, offering good linear regression, high sensitivity, and reproducibility. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another prevalent method for D-Alanine analysis. nih.gov This technique offers the advantage of analyzing samples in the liquid phase, often with minimal derivatization. In LC-MS/MS, the sample is first separated by LC, and then the analyte of interest is selected in the first mass spectrometer, fragmented, and the resulting fragments are detected in the second mass spectrometer. This two-stage mass analysis, known as selected reaction monitoring (SRM), provides exceptional selectivity and sensitivity for quantifying low-abundance analytes like D-Alanine in complex biological fluids. nih.gov

The matrix effect, which refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix, is a significant challenge in the analysis of biological samples. nih.gov Careful sample preparation, including protein precipitation, solid-phase extraction, and appropriate dilution, is crucial to mitigate these effects and ensure accurate quantification of D-Alanine (D7).

Table 1: Comparison of Derivatization Reagents for GC-MS Analysis of Alanine and Deuterated Alanines

Derivatization Reagent Advantages Disadvantages Reference
N,N-dimethylformamide dimethyl acetal (B89532) (methyl-8) Suitable for analysis Can cause severe column damage nih.gov
N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) Better linear regression fit, higher sensitivity, greater reproducibility nih.gov

Spectroscopic and Biosensing Approaches for D-Alanine Detection

Beyond mass spectrometry, a range of spectroscopic and biosensing techniques offer alternative and complementary approaches for the detection and study of D-Alanine. These methods provide valuable insights into its concentration, conformation, and interactions within biological systems.

Enzymatic Biosensors for D-Alanine

Enzymatic biosensors are analytical devices that combine the high selectivity of a biological recognition element, in this case, an enzyme, with a physicochemical transducer to generate a measurable signal proportional to the analyte concentration. For D-Alanine detection, biosensors frequently utilize the enzyme D-amino acid oxidase (DAAO). nih.govacs.org DAAO specifically catalyzes the oxidative deamination of D-amino acids, including D-Alanine, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide (H₂O₂).

The generated hydrogen peroxide is an electroactive species that can be detected amperometrically at an electrode surface. The resulting current is directly proportional to the D-Alanine concentration in the sample. To enhance the sensitivity and stability of these biosensors, various nanomaterials are often incorporated into the electrode design. For example, composites of gold nanofilms and multiwalled carbon nanotubes have been used to modify glassy carbon electrodes, providing a large surface area for enzyme immobilization and facilitating efficient electron transfer. nih.gov

These DAAO-based biosensors have demonstrated excellent performance characteristics, including wide linear ranges and low detection limits, making them suitable for the determination of D-Alanine in clinical samples such as human serum. nih.govnih.gov The high specificity of DAAO for D-amino acids minimizes interference from the much more abundant L-amino acids found in biological systems.

Table 2: Performance Characteristics of an Enzymatic Biosensor for D-Alanine Detection

Parameter Value Reference
Enzyme D-amino acid oxidase (DAAO) nih.gov
Electrode Modification Gold nanofilm/MWCNTs nanocomposite nih.gov
Linear Range 0.25 µM to 4.5 µM nih.gov
Detection Limit 20 nM nih.gov
Stability 4 weeks nih.gov
Application Human serum nih.gov

Raman and Infrared Spectroscopy for D-Alanine Conformation and Interaction Studies

Vibrational spectroscopy techniques, including Raman and Infrared (IR) spectroscopy, are powerful non-destructive methods for investigating the molecular structure, conformation, and interactions of D-Alanine. nih.gov These techniques probe the vibrational modes of a molecule, which are sensitive to its chemical environment and three-dimensional structure.

Raman spectroscopy provides information about the vibrational modes of a molecule by measuring the inelastic scattering of monochromatic light. Detailed analysis of the Raman spectra of alanine has revealed that the shapes of the spectral bands are significantly influenced by the rotation of its functional groups (NH₃⁺, COO⁻, and CH₃). nih.gov This sensitivity allows for the study of conformational flexibility and dynamics of D-Alanine in different environments, such as in solution or in a crystalline state.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. aip.org The IR spectrum of alanine provides a characteristic "fingerprint" that can be used for its identification and to study its interactions with other molecules. researchgate.net For example, changes in the vibrational frequencies of the carboxylate and amino groups can indicate their involvement in hydrogen bonding or coordination with metal ions. Two-dimensional infrared (2D IR) spectroscopy has been employed to study the structure of alanine-containing peptides in aqueous solution, providing insights into their conformational ensembles. acs.orgnih.gov

Both Raman and IR spectroscopy can be used to study the zwitterionic form of alanine, which is the predominant form at physiological pH. cas.cz The vibrational spectra of the zwitterion are distinct from those of the neutral form, allowing for the characterization of its structure and interactions in biological systems.

Table 3: Spectroscopic Techniques for D-Alanine Research

Technique Information Obtained Applications References
Raman Spectroscopy Molecular vibrations, conformational flexibility, molecular rigidity Conformation and interaction studies in solution and solid state nih.govcas.cz
Infrared (IR) Spectroscopy Molecular vibrations, functional group interactions, hydrogen bonding Identification, conformational analysis, interaction studies aip.orgresearchgate.net
Two-Dimensional Infrared (2D IR) Spectroscopy Structural dynamics, conformational ensembles of peptides Elucidation of peptide structure in solution acs.orgnih.gov

Genetic Engineering and Synthetic Biology Approaches for D Alanine System Modulation

Overexpression and Gene Deletion Studies of D-Alanine Metabolic Enzymes in Model Organisms

The modulation of D-alanine concentration in microorganisms is often achieved through the targeted overexpression of key synthetic enzymes or the deletion of genes responsible for its degradation or conversion. These strategies aim to redirect metabolic flux towards D-alanine accumulation.

Overexpression Studies: A primary strategy to increase the intracellular pool of D-alanine is the overexpression of alanine (B10760859) racemase, the enzyme that directly converts L-alanine to D-alanine. In one notable study, the overexpression of the wild-type D-alanine racemase gene (alrA) from Mycobacterium smegmatis in a multicopy vector was shown to be a key mechanism for conferring resistance to D-cycloserine, an antibiotic that targets cell wall synthesis. nih.govunl.edusemanticscholar.orgnih.gov This resistance is attributed to the increased production of D-alanine, which outcompetes the inhibitor at the active sites of D-alanine-D-alanine ligase. nih.gov Analysis of spontaneously resistant mutants also revealed overproduction of the AlrA enzyme, often due to a promoter-up mutation that leads to elevated gene expression. nih.govsemanticscholar.org This demonstrates that increasing the expression level of alanine racemase is a viable and effective method to enhance the D-alanine supply.

Gene Deletion Studies: Complementary to overexpression, the deletion of genes that catabolize D-alanine is a critical step in preventing its loss. In Pseudomonas aeruginosa, D-alanine can be converted to pyruvate (B1213749) by the enzyme D-alanine dehydrogenase, which is encoded by the dadA gene. nih.gov Deletion of dadA disrupts this degradation pathway, preserving the intracellular D-alanine pool. nih.gov This strategy is crucial for strains engineered to produce D-alanine, as it closes a significant metabolic drain.

In Staphylococcus aureus, two primary enzymes are responsible for D-alanine synthesis: alanine racemase (alr1) and D-amino acid transaminase (dat). nih.gov Studies involving gene knockouts have shown that while single deletions have measurable effects, a double-deficient (alr1 and dat) strain exhibits D-alanine auxotrophy, meaning it requires an external source of D-alanine to survive. nih.gov This highlights the importance of these enzymes in native D-alanine metabolism and suggests that in engineered strains, deleting competing or degradative pathways is essential for maximizing product yield.

Table 1: Gene Deletion Studies in D-Alanine Metabolism
OrganismGene DeletedEnzyme EncodedFunction of EnzymeObserved Effect of DeletionReference
Pseudomonas aeruginosadadAD-alanine dehydrogenaseConverts D-alanine to pyruvatePrevents D-alanine degradation, preserving the intracellular pool. nih.gov
Staphylococcus aureusalr1 / dat (double mutant)Alanine racemase / D-amino acid transaminaseSynthesizes D-alanine from L-alanine or other precursorsCauses D-alanine auxotrophy (inability to grow without external D-alanine). nih.gov

Synthetic Pathways for D-Alanine Production in Engineered Microorganisms

Synthetic biology enables the design and construction of novel metabolic pathways in host organisms like Escherichia coli for the efficient production of target molecules. For D-alanine, this involves assembling genes from various sources to create a robust production platform.

A powerful synthetic pathway was constructed in E. coli BL21(DE3) using a biobrick approach to co-express three key enzymes on a single plasmid. frontiersin.orgnih.gov This system was designed for the high-yield production of D/L-alanine from glucose and includes:

Alanine Racemase (dadX) from Bacillus pseudofirmus: This enzyme catalyzes the reversible conversion of L-alanine to D-alanine.

Alanine Dehydrogenase (ald) : This enzyme synthesizes L-alanine from pyruvate and ammonia.

Glucose Dehydrogenase (gdh) : This enzyme is crucial for cofactor regeneration, specifically converting NAD⁺ to NADH, which is required by alanine dehydrogenase. frontiersin.orgnih.gov

The co-expression of these three enzymes creates a synthetic pathway that channels carbon flux from glucose, through pyruvate, to L-alanine, and finally to a racemic mixture of D/L-alanine. This integrated system demonstrates how enzymes from different organisms can be combined to establish a highly efficient production pathway in a microbial chassis. Fed-batch fermentation using engineered E. coli strains has successfully produced high titers of D/L-alanine, with some mutant strains achieving up to 88 g/L in 48 hours. frontiersin.orgnih.gov

Another approach involves the use of D-amino acid aminotransferases (DAAT). Multi-enzyme cascade reactions have been designed to generate various D-amino acids from corresponding α-keto acids. nih.gov For example, a DAAT from Bacillus sphaericus can be coupled with an ω-transaminase to produce D-phenylglycine, showcasing the modularity of these synthetic systems. nih.gov

Table 2: Components of an Engineered Synthetic Pathway for D/L-Alanine Production in E. coli
GeneEnzymeSource OrganismRole in PathwayReference
aldAlanine DehydrogenaseBacillus pseudofirmusSynthesizes L-alanine from pyruvate and ammonia. frontiersin.orgnih.gov
dadXAlanine RacemaseBacillus pseudofirmusConverts L-alanine to D-alanine. frontiersin.orgnih.gov
gdhGlucose DehydrogenaseBacillus pseudofirmusRegenerates NADH required by Alanine Dehydrogenase. frontiersin.orgnih.gov

Development of D-Alanine Biosensors using Genetic Circuits

The development of high-throughput screening methods is essential for directed evolution and metabolic engineering. Genetically encoded biosensors, which link the concentration of a target molecule to a measurable output like fluorescence, are powerful tools for this purpose. jmb.or.kr These biosensors are typically constructed as synthetic gene circuits within a host cell. nih.govresearchcommons.org

While a whole-cell genetic circuit biosensor specifically for D-alanine has not been extensively detailed in the literature, the principles for its construction are well-established. A potential design could leverage an engineered D-amino acid oxidase (DAAO) as the sensing component. researchgate.netnih.gov DAAO catalyzes the oxidation of D-amino acids, producing hydrogen peroxide (H₂O₂) as a byproduct. Researchers have successfully engineered DAAO variants with altered selectivity for D-alanine versus other D-amino acids like D-serine by introducing point mutations. nih.gov

This engineered DAAO could be integrated into a genetic circuit in a host organism like E. coli. The circuit would be designed so that the H₂O₂ produced from D-alanine oxidation triggers a transcriptional response. For example, an H₂O₂-responsive promoter could be used to drive the expression of a reporter gene, such as Green Fluorescent Protein (GFP). In this system:

The engineered cell takes up D-alanine from the environment.

The expressed DAAO variant specifically oxidizes D-alanine, producing H₂O₂.

The intracellular H₂O₂ concentration activates a specific transcription factor, which in turn binds to a cognate promoter.

This binding event initiates the transcription of the GFP gene, resulting in a fluorescent signal.

The intensity of the fluorescence would be proportional to the intracellular concentration of D-alanine, allowing for the rapid, high-throughput screening of large libraries of mutant enzymes or strains to identify those with enhanced D-alanine production.

Directed Evolution and Enzyme Engineering of D-Alanine-Related Enzymes

Directed evolution and rational enzyme engineering are powerful techniques used to improve the catalytic efficiency, stability, and substrate specificity of enzymes. whiterose.ac.uk These methods have been successfully applied to enzymes involved in D-alanine metabolism to create biocatalysts better suited for industrial synthesis.

Directed Evolution of Alanine Racemase: In one study, directed evolution was used to improve bacterial alanine racemase. nih.gov By applying DNA shuffling to two different biosynthetic alanine racemase genes from E. coli and Salmonella typhimurium, a library of chimeric genes was created. nih.gov This library was screened for clones that exhibited higher catalytic activity. The resulting chimeric enzymes showed up to a threefold increase in specific activity and a twofold increase in protein expression levels compared to the parent enzymes. nih.gov This demonstrates that directed evolution can effectively enhance both the catalytic power and the production of the target enzyme.

Engineering of (R)-Transaminase for D-Alanine Synthesis: A combination of database mining and protein engineering was employed to develop a highly efficient (R)-transaminase for the asymmetric synthesis of D-alanine from pyruvate. asm.orgnih.gov An (R)-transaminase from Capronia epimyces (CeTA) was identified as a promising candidate. To improve its performance, saturation and combinatorial mutagenesis were performed on residues within the catalytic pocket. asm.org This effort yielded a mutant, F113T, with dramatically improved activity and thermostability. asm.orgnih.gov Using recombinant cells expressing the F113T mutant as a whole-cell biocatalyst, a 95.2% conversion of 100 mM pyruvate to D-alanine was achieved, with an enantiomeric excess greater than 99%. asm.orgnih.gov Molecular modeling suggested that the substitution of phenylalanine with the smaller threonine residue reduced steric hindrance in the active site, facilitating better substrate binding and catalysis. nih.gov

Table 3: Examples of Engineered D-Alanine-Related Enzymes
EnzymeEngineering MethodParent Enzyme/SourceImprovementKey ResultReference
Alanine RacemaseDirected Evolution (DNA Shuffling)E. coli and S. typhimurium racemasesIncreased specific activity and expression.Up to 3x higher specific activity and 2x higher protein expression. nih.gov
(R)-TransaminaseSaturation and Combinatorial MutagenesisCapronia epimyces TA (CeTA)Improved catalytic activity and thermostability.F113T mutant achieved 95.2% conversion of pyruvate to D-alanine. asm.orgnih.gov
D-amino acid oxidaseRational Design (Point Mutations)Yeast and Human DAAOAltered substrate selectivity.Variants created with different selectivity for D-alanine vs. D-serine. nih.gov

Ecological and Environmental Dimensions of D Alanine

D-Alanine in Soil Microbial Communities and Biogeochemical Cycles

D-Alanine is a ubiquitous component of microbe-rich environments like soil. nih.gov Its primary source in these ecosystems is the peptidoglycan from bacterial cell walls, which is released during cell growth, division, and death. nih.govnih.gov As a result, soils are naturally enriched with D-amino acids, particularly D-alanine and D-glutamic acid. nih.gov

The presence of D-alanine in soil has a direct impact on the composition and activity of microbial communities. Many soil bacteria have the ability to catabolize D-amino acids, utilizing them as a source of carbon and nitrogen. nih.gov Studies have shown that bacteria from various phyla, including Actinobacteria (notably the genus Arthrobacter), as well as classes α- and β-Proteobacteria, are capable of D-alanine catabolism. nih.gov The ability to utilize D-alanine provides a competitive advantage to these microorganisms, allowing them to thrive on a readily available nutrient source.

Microbial Genus/GroupRole in D-Alanine Cycling in SoilReference
ArthrobacterAbundant D-amino acid catabolizer in soil. nih.gov
α-ProteobacteriaCatabolizes D-amino acids. nih.gov
β-ProteobacteriaCatabolizes D-amino acids. nih.gov

Degradation Pathways of D-Alanine in Environmental Contexts

The degradation of D-alanine in the environment is primarily a biological process mediated by microorganisms. Several enzymatic pathways are involved in its breakdown, allowing bacteria to utilize it as a nutrient source.

One of the key enzymes in D-alanine metabolism is alanine (B10760859) racemase (Alr) . This enzyme catalyzes the reversible conversion of L-alanine to D-alanine. nih.govnih.gov While its primary anabolic function is to produce D-alanine for peptidoglycan synthesis, it can also function in a catabolic capacity, converting excess D-alanine back to L-alanine, which can then enter central metabolism. nih.govnih.gov

Another important enzyme is D-amino acid dehydrogenase (DadA) , which is involved in the catabolism of D-alanine. nih.gov DadA oxidatively deaminates D-alanine to produce pyruvate (B1213749) and ammonia. nih.gov The pyruvate can then be used in various metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for energy production.

In some bacteria, a D-amino acid transaminase (Dat) can also contribute to D-alanine degradation. researchgate.net This enzyme can transfer the amino group from D-alanine to an α-keto acid, forming a new amino acid and pyruvate. researchgate.net

In marine environments, a specific D-alanine aminotransferase (TraA) has been identified as essential for D-alanine catabolism in some Gammaproteobacteria. nih.govresearchgate.net This enzyme converts D-alanine to pyruvate. researchgate.net The presence and activity of these enzymes in various microbial populations are critical for the efficient recycling of D-alanine in different ecosystems. nih.gov

EnzymeFunction in D-Alanine DegradationOrganismsReference
Alanine racemase (Alr)Converts D-alanine to L-alanine.Pseudomonas aeruginosa, Streptococcus mutans nih.govnih.gov
D-amino acid dehydrogenase (DadA)Oxidatively deaminates D-alanine to pyruvate and ammonia.Pseudomonas aeruginosa nih.gov
D-amino acid transaminase (Dat)Transfers the amino group from D-alanine to an α-keto acid.Gram-positive bacteria researchgate.net
D-alanine aminotransferase (TraA)Converts D-alanine to pyruvate.Marine Gammaproteobacteria nih.govresearchgate.net

Role of D-Alanine in Inter-species Microbial Interactions and Chemotaxis

Beyond its role as a nutrient source, D-alanine can also act as a signaling molecule, influencing the behavior and interactions of microorganisms.

In the context of inter-species competition, the ability to produce and utilize D-alanine can be a significant factor. For instance, in the oral biofilm, the bacterium Streptococcus mutans requires the enzyme alanine racemase to produce D-alanine for its cell wall. nih.gov A deficiency in this enzyme compromises its growth and competitiveness against other oral streptococci like S. sanguinis and S. gordonii. nih.gov This highlights the importance of D-alanine metabolism in maintaining a competitive edge within a microbial community.

D-alanine also plays a role in chemotaxis, the directed movement of an organism in response to a chemical stimulus. youtube.com For many bacteria, amino acids, including D-alanine, can act as chemoattractants, guiding them towards potential nutrient sources. nih.govasm.org However, the response can be complex and concentration-dependent. For example, while some bacteria are attracted to D-alanine, high concentrations of certain D-amino acids can be inhibitory to the growth of other bacteria. nih.gov

Recent research has also revealed that some D-amino acids can act as chemorepellents. In the case of Vibrio cholerae, D-arginine and D-lysine, which are synthesized by a racemase under stress conditions, act as signals to repel the bacteria, potentially helping them escape unfavorable environments. nih.gov While not specifically D-alanine, this finding suggests a broader role for D-amino acids as environmental cues that can modulate microbial behavior and spatial distribution within complex communities. nih.gov

OrganismInteraction/BehaviorRole of D-AlanineReference
Streptococcus mutansInterspecies competitionEssential for growth and competitiveness against other oral streptococci. nih.gov
Various bacteriaChemotaxisCan act as a chemoattractant, guiding bacteria towards nutrients. nih.govasm.org
Vibrio choleraeChemotaxis (related D-amino acids)D-arginine and D-lysine act as chemorepellents under stress. nih.gov

Evolutionary Biology of D Alanine Metabolism

Phylogenetics of D-Alanine Racemase and Ligase Gene Families

The evolutionary histories of D-alanine racemase and D-alanine ligase are complex, reflecting both vertical descent and significant functional diversification. Phylogenetic analyses of these enzyme families reveal distinct lineages that correspond to their functional roles and the evolutionary relationships of the organisms in which they are found.

D-Alanine Racemase (Alr) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, is responsible for the interconversion of L-alanine and D-alanine. This enzyme is ubiquitous in bacteria due to the necessity of D-alanine for cell wall synthesis. Phylogenetic studies have shown that alanine (B10760859) racemases can be broadly categorized into two main groups: biosynthetic enzymes with low catalytic activity and catabolic enzymes with high catalytic activity nih.gov. The former is typically involved in providing D-alanine for peptidoglycan synthesis, while the latter is often inducible and participates in the catabolism of D-alanine.

Phylogenetic trees constructed from amino acid sequences of alanine racemases demonstrate a clear divergence between enzymes from Gram-positive and Gram-negative bacteria. Furthermore, cyanobacterial alanine racemases appear to have diverged even earlier, before the separation of the Gram-positive and Gram-negative lineages. This is noteworthy as the peptidoglycan of cyanobacteria exhibits properties of both Gram-positive and Gram-negative bacteria. Some bacteria possess two distinct alanine racemase genes, such as alr and dadX in Escherichia coli, which encode a constitutive biosynthetic enzyme and an inducible catabolic enzyme, respectively.

D-Alanine Ligase (Ddl) catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide, a key component of the peptidoglycan precursor. Phylogenetic analysis of the D-alanine:D-alanine ligase (Ddl) family and its relatives reveals clusters based on substrate specificity. These enzymes typically synthesize D-alanyl-D-alanine. However, in vancomycin-resistant bacteria, related ligases have evolved to synthesize D-alanyl-D-lactate or D-alanyl-D-serine. Alignment of amino acid sequences has identified distinct patterns in the putative substrate-binding sites that correlate with these different specificities. The phylogenetic tree of D-Ala-D-(X) ligases shows separate clusters for glycopeptide resistance proteins like VanA, VanB, and VanC-type ligases, as well as for the DdlA and DdlB enzymes from enteric bacteria.

The evolutionary relationships among these ligases suggest a common ancestral protein that has undergone divergent evolution to acquire new substrate specificities, largely in response to the selective pressure of glycopeptide antibiotics.

Enzyme FamilyKey Phylogenetic DistinctionsReferences
D-Alanine Racemase - Biosynthetic vs. Catabolic enzymes. - Divergence between Gram-positive, Gram-negative, and cyanobacterial lineages. nih.gov
D-Alanine Ligase - Clustering based on substrate specificity (D-Ala-D-Ala, D-Ala-D-Lac, D-Ala-D-Ser). - Distinct clusters for antibiotic resistance-associated ligases (e.g., VanA, VanB).

Horizontal Gene Transfer Events in D-Alanine Metabolic Pathways

Horizontal gene transfer (HGT), the movement of genetic material between different organisms, has played a pivotal role in the evolution of D-alanine metabolic pathways, most notably in the dissemination of antibiotic resistance genes.

There is substantial evidence for the horizontal transfer of genes encoding both D-alanine racemase and D-alanine ligase. For instance, D-amino acid racemases have been frequently transferred from bacteria to fungi opathy.eu. A significant number of eukaryotic racemase genes are thought to be the result of inter- or intra-domain HGT, with bacteria being the most common donors frontiersin.org. In some cases, entire operons involved in D-alanine metabolism appear to have been transferred. For example, in bdelloid rotifers, a cluster of foreign genes includes those encoding alanine racemase (Alr) and D-Ala-D-Ala ligase (Ddl), likely acquired from bacteria harvard.edu.

The most clinically significant instances of HGT in D-alanine metabolism involve the transfer of vancomycin (B549263) resistance operons. The genes encoding D-Ala-D-Lac ligases (like vanA and vanB) and D-Ala-D-Ser ligases (like vanC) are often located on mobile genetic elements such as plasmids and transposons, facilitating their transfer between different bacterial species and genera wikipedia.org. The high degree of homology between the D-Ala-D-Ala ligases from glycopeptide-producing organisms (e.g., Amycolatopsis orientalis, the producer of vancomycin) and the VanA and VanB ligases in resistant enterococci suggests an evolutionary link, possibly involving HGT from the antibiotic producers to clinical isolates, perhaps through intermediary organisms pnas.org. However, differences in the G+C content between the ligase genes in producer organisms and resistant enterococci suggest that if such a transfer occurred, it was not a recent event pnas.org.

Gene/OperonPutative DonorPutative RecipientSignificanceReferences
D-amino acid racemasesBacteriaFungi, MetazoaAcquisition of novel metabolic capabilities. opathy.eufrontiersin.org
alr and ddl genesBacteriaBdelloid rotifersFunctional assimilation of bacterial genes in a metazoan. harvard.edu
vanA, vanB operonsGlycopeptide-producing bacteria (ancestral)Enterococci, StaphylococciSpread of high-level vancomycin resistance. pnas.org

Adaptive Evolution of D-Alanine Utilization and Resistance Mechanisms

The selective pressures exerted by the environment, particularly the presence of antibiotics, have driven the adaptive evolution of D-alanine metabolic pathways, leading to novel mechanisms of both utilization and resistance.

Evolution of D-Alanine Utilization: In some bacteria, alternative pathways for D-alanine biosynthesis have evolved, suggesting an adaptation to conditions where the canonical alanine racemase pathway may be insufficient or compromised. For example, in Mycobacterium smegmatis, evidence suggests the existence of an alternative pathway for D-alanine synthesis, potentially involving a transaminase, which becomes active when the alr gene is inactivated nih.gov. This metabolic flexibility would provide a significant survival advantage. Furthermore, the ability to utilize exogenous D-alanine, often mediated by specific transporters like CycA, is another adaptive trait, particularly for bacteria that may encounter D-alanine in their environment or have impaired endogenous synthesis nih.gov.

Evolution of Resistance Mechanisms: The evolution of antibiotic resistance related to D-alanine metabolism is a classic example of rapid adaptive evolution.

Vancomycin Resistance: The primary mechanism of vancomycin resistance involves the reprogramming of the D-alanine ligase. Vancomycin-resistant enterococci have acquired ligases (e.g., VanA, VanB) that synthesize D-alanyl-D-lactate instead of D-alanyl-D-alanine researchgate.net. This substitution results in a 1,000-fold reduction in the binding affinity of vancomycin to its target, rendering the antibiotic ineffective pnas.org. A different mechanism, conferring a lower level of resistance, involves the synthesis of D-alanyl-D-serine by ligases such as VanC, VanE, and VanG asm.org. The evolution of these altered ligases from a common ancestral D-Ala-D-X ligase highlights the molecular adaptability of these enzymes under strong selective pressure nih.gov.

D-cycloserine Resistance: D-cycloserine is an antibiotic that inhibits both alanine racemase and D-alanine ligase. Resistance to D-cycloserine has evolved through several mechanisms. In Mycobacterium tuberculosis, mutations in the alr gene, such as M319T, Y364D, and R373L, have been shown to confer resistance by reducing the inhibitory effect of the drug on the alanine racemase enzyme asm.orgresearchgate.net. Another mechanism of resistance is the overexpression of the wild-type alanine racemase gene (alr), which can result from mutations in the promoter region, leading to an increased concentration of the target enzyme that can overcome the inhibitory effect of the drug nih.govasm.org. Mutations in other genes, such as those encoding the D-alanine transporter CycA or L-alanine dehydrogenase (Ald), can also contribute to low-level D-cycloserine resistance oup.com.

AntibioticTarget Enzyme(s)Mechanism of Resistance EvolutionConsequenceReferences
Vancomycin D-Alanine Ligase- Acquisition of ligases with altered substrate specificity (D-Ala-D-Lac or D-Ala-D-Ser synthesis).- Reduced antibiotic binding affinity to peptidoglycan precursors. researchgate.netpnas.orgasm.org
D-cycloserine Alanine Racemase, D-Alanine Ligase- Point mutations in alr gene reducing drug inhibition. - Overexpression of alanine racemase due to promoter mutations. - Mutations in transporter genes (cycA).- Increased enzymatic activity in the presence of the inhibitor. - Reduced drug uptake. asm.orgresearchgate.netnih.govasm.orgoup.com

Emerging Research Directions and Unexplored Frontiers in D Alanine Biology

Integration of D-Alanine Metabolomics with Multi-Omics Data in Systems Biology

The integration of metabolomics with other "omics" disciplines, such as genomics, transcriptomics, and proteomics, is a cornerstone of modern systems biology. nih.govresearchgate.netnih.govsemanticscholar.org This holistic approach allows for a more comprehensive understanding of complex biological processes by connecting changes at the metabolite level with upstream regulatory events. e-enm.org D-alanine is emerging as a metabolite of significant interest in these multi-omics studies due to its diverse physiological roles.

Recent research has highlighted that D-alanine exhibits a distinct circadian rhythm and is involved in the regulation of glucose metabolism. nih.govresearchgate.net Integrating D-alanine metabolomic data with transcriptomic and proteomic analyses of circadian clock genes and enzymes involved in gluconeogenesis can provide a more complete picture of how this D-amino acid contributes to metabolic homeostasis. nih.govresearchgate.net Furthermore, fluctuations in D-alanine levels have been identified as a sensitive biomarker in viral infections, suggesting a link to the immune response. nih.govresearchgate.net Multi-omics approaches can elucidate the intricate connections between D-alanine metabolism, viral pathogenesis, and the host's immune and metabolic responses.

The primary challenge in integrating D-alanine metabolomics data lies in the complexity and heterogeneity of the datasets. nih.gov However, advancements in computational tools and statistical methods are enabling researchers to build more sophisticated models that can map the interactions between D-alanine and various biological pathways. nih.gov These integrated analyses are crucial for moving beyond simple correlations and towards a mechanistic understanding of D-alanine's function in health and disease.

Table 1: Key Areas for Multi-Omics Integration of D-Alanine Data

Biological ContextRelevant Omics DataPotential Insights
Circadian Rhythm Transcriptomics (clock genes), Proteomics (clock proteins)Elucidation of the feedback loops between D-alanine levels and the core circadian machinery. nih.govresearchgate.net
Glucose Metabolism Genomics (genes for metabolic enzymes), Proteomics (enzymes in gluconeogenesis)Understanding the regulatory role of D-alanine in maintaining glucose homeostasis. nih.govresearchgate.net
Viral Infections Transcriptomics (host immune response genes), Proteomics (viral and host proteins)Revealing the mechanisms by which D-alanine influences viral replication and host defense. nih.gov
Bacterial Pathogenesis Genomics (bacterial virulence genes), Metabolomics (host and bacterial metabolites)Identifying novel antibiotic targets by understanding the role of D-alanine in bacterial cell wall synthesis and metabolism. nih.gov

Discovery of Novel D-Alanine-Containing Biomolecules and Their Functions

While D-alanine is well-known for its presence in bacterial peptidoglycan, recent research has begun to uncover a wider array of D-alanine-containing biomolecules with diverse and important functions. frontiersin.org The discovery of these novel molecules is expanding our understanding of the biological significance of D-amino acids.

One exciting area of research is the post-translational incorporation of D-alanine into ribosomally synthesized peptides. acs.org This process, carried out by specific enzymes, can introduce D-alanine into peptides, thereby altering their structure and function. acs.org Peptides containing D-alanine often exhibit increased resistance to proteolytic degradation, which can enhance their therapeutic potential. nih.gov The enzymatic synthesis of D-alanine-containing peptides opens up possibilities for creating novel bioactive molecules with improved stability and efficacy. acs.org

Furthermore, D-alanine and its derivatives are being explored as building blocks for the synthesis of other important biomolecules. For instance, dehydroalanine, which can be derived from D-alanine, is a versatile precursor for the synthesis of selenocysteine-containing peptides. rsc.org Selenocysteine (B57510) is a rare amino acid that is a key component of several important antioxidant enzymes. rsc.org The ability to synthetically incorporate selenocysteine into peptides using D-alanine-derived precursors is a significant advancement in peptide chemistry. rsc.org

The ongoing search for novel D-alanine-containing biomolecules is being aided by advancements in analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy, which allow for the sensitive and specific detection of these rare molecules in complex biological samples.

Table 2: Examples of Novel D-Alanine-Containing Biomolecules and Their Potential Functions

Biomolecule ClassMethod of FormationPotential Function
Lanthipeptides Post-translational modification of ribosomal peptidesAntimicrobial activity, enhanced stability. acs.org
Non-ribosomal peptides Synthesis by non-ribosomal peptide synthetasesDiverse biological activities, including antibiotic and cytotoxic effects.
D-alanine-D-alanine dipeptide Catalyzed by D-alanyl-D-alanine ligaseEssential precursor for bacterial peptidoglycan synthesis. nih.gov
Synthetic Peptides Chemical synthesis incorporating D-alanineIncreased proteolytic stability, altered receptor binding affinity. nih.gov

Advanced Computational Modeling of D-Alanine Enzyme Kinetics and Pathways

Computational modeling has become an indispensable tool in modern biochemistry, providing detailed insights into enzyme mechanisms and metabolic pathways that are often difficult to obtain through experimental methods alone. nih.govresearchgate.netacs.org In the context of D-alanine biology, advanced computational modeling is being used to unravel the intricacies of enzymes involved in its metabolism and to simulate the dynamics of D-alanine-related pathways.

A key focus of computational studies has been alanine (B10760859) racemase, the enzyme responsible for the interconversion of L-alanine and D-alanine. nih.govnih.govresearchgate.netbiorxiv.org Through methods like hybrid quantum mechanics/molecular mechanics (QM/MM), researchers can model the enzymatic reaction at a quantum level, providing a detailed picture of the transition states and reaction intermediates. acs.org These models are crucial for understanding the catalytic mechanism of alanine racemase and for designing novel inhibitors. nih.govnih.govresearchgate.netbiorxiv.org For example, computational analyses have been used to identify potential allosteric binding sites on alanine racemase, which could be targeted for the development of new antibiotics that are less prone to resistance. nih.govnih.govresearchgate.netbiorxiv.org

Beyond individual enzymes, computational models are being developed to simulate entire metabolic pathways involving D-alanine. nih.govpathbank.org These kinetic models, which incorporate experimentally determined enzyme kinetic parameters, can predict how changes in substrate concentrations or enzyme expression levels will affect the flux through the pathway. nih.gov Such models are invaluable for understanding the systemic effects of D-alanine and for identifying key regulatory points in its metabolism. nih.gov

Table 3: Computational Approaches in D-Alanine Research

Computational MethodApplicationKey Insights
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling the reaction mechanism of alanine racemase. acs.orgDetailed understanding of the catalytic process, identification of key active site residues. acs.org
Molecular Dynamics (MD) Simulations Simulating the conformational changes of D-alanine-related enzymes.Insights into enzyme flexibility, substrate binding, and allosteric regulation. nih.govnih.govresearchgate.netbiorxiv.org
Kinetic Modeling of Metabolic Pathways Simulating the flow of metabolites through D-alanine synthesis and degradation pathways. nih.govPrediction of metabolic flux, identification of pathway bottlenecks and regulatory control points. nih.gov
Virtual Screening and Docking Identifying potential inhibitors of D-alanine metabolizing enzymes.Discovery of novel drug candidates targeting bacterial cell wall synthesis. nih.govnih.govresearchgate.netbiorxiv.org

Development of Novel Research Tools and Probes Based on D-Alanine Chemistry

The development of novel chemical tools and probes is essential for advancing our understanding of the biological roles of D-alanine. researchgate.net These tools allow for the visualization, detection, and manipulation of D-alanine and its associated processes in living systems.

A significant area of progress has been the creation of D-alanine analogs that can be used to probe bacterial cell wall synthesis. nih.gov These analogs, which are functionalized with reporter tags such as fluorescent dyes or "clickable" chemical handles, are incorporated into the peptidoglycan of bacteria. nih.govmdpi.com This allows for the direct visualization of cell wall synthesis and remodeling, providing unprecedented insights into bacterial growth and division. mdpi.com These probes have been instrumental in studying the effects of antibiotics that target the cell wall and in identifying new potential drug targets. nih.gov

In addition to fluorescent probes, researchers have developed radiolabeled D-alanine derivatives for in vivo imaging. acs.org For example, D-[3-¹¹C]alanine has been used as a positron emission tomography (PET) tracer to specifically image bacterial infections. acs.orgacs.org Since D-amino acids are not typically metabolized by mammalian cells, this tracer accumulates specifically in bacteria, providing a highly sensitive and specific method for detecting and monitoring infections. acs.orgacs.org

The versatility of D-alanine chemistry is also being exploited to create probes for other biological applications. For instance, D-alanine derivatives have been used in the development of fluorescent probes for studying melanocortin peptides and their receptors. nih.gov The unique properties of these D-alanine-based probes are enabling new avenues of research in a wide range of biological contexts.

Table 4: Novel Research Tools and Probes Based on D-Alanine

Tool/Probe TypeDescriptionApplication
Fluorescent D-amino acids (FDAAs) D-alanine analogs conjugated to a fluorophore. mdpi.comLive-cell imaging of peptidoglycan synthesis and bacterial cell division. mdpi.com
Clickable D-alanine analogs D-alanine modified with an azide (B81097) or alkyne group for bioorthogonal ligation. nih.govSpatiotemporal tracking of peptidoglycan dynamics in vivo. nih.gov
Radiolabeled D-alanine D-alanine containing a positron-emitting isotope, such as ¹¹C. acs.orgPET imaging for the specific detection of bacterial infections. acs.orgacs.org
D-alanine-containing peptide probes Peptides incorporating D-alanine to enhance stability or introduce specific functionalities. nih.govProbing peptide-receptor interactions and enzyme activities. nih.gov

Q & A

Q. What experimental approaches are used to determine the enantiomeric purity of D-alanine in biological samples?

Enantiomeric purity can be quantified using chiral-phase chromatography coupled with mass spectrometry or fluorometric assays. For urinary D-alanine tracking, calculate the ratio of D-alanine to total (D+L) alanine to account for variations in urinary concentration. Fractional excretion (FE) analysis using reference molecules like D-asparagine or D-serine (with inulin-like excretion dynamics) improves accuracy by normalizing against glomerular filtration rates . Baseline FE values for D-alanine range from 14–30%, contrasting with L-alanine’s negligible excretion due to renal reabsorption .

Q. How does D-alanine contribute to bacterial peptidoglycan synthesis, and what experimental methods validate its role?

D-alanine is a substrate for D-alanine:D-alanine ligase (Ddl), which synthesizes the D-Ala-D-Ala dipeptide for peptidoglycan crosslinking. Enzyme activity assays using M. smegmatis cell extracts demonstrate Ddl’s ATP-dependent ligase activity, inhibited competitively by D-cycloserine (DCS). Overexpression of alrA (D-alanine racemase) in recombinant strains increases Ddl activity 15-fold, confirming its role in resistance mechanisms . Northern blotting and kinetic assays (e.g., IC₅₀ determination) further validate gene expression and substrate specificity .

Q. What methodologies are recommended for quantifying D-alanine in metabolic studies?

Isotope dilution mass spectrometry (IDMS) with deuterated internal standards (e.g., D7-alanine) ensures precision. For dynamic tracking, use time-course sampling of plasma and urine, with Tmax (time to peak concentration) analysis. In human studies, urinary D-alanine peaks at 1.15±0.15 h post-administration, reflecting rapid renal clearance . Lyophilization of alanine-containing fractions followed by HPLC or NMR (e.g., monitoring δ¹³C or ²H labels) enhances detection sensitivity .

Advanced Research Questions

Q. How do conflicting data on D-alanine’s toxicity in aminoacylation systems reconcile with in vivo observations?

While in vitro studies show EcAlaRS C666A mutant charges tRNAAla with D-alanine at high concentrations (100 mM), in vivo toxicity arises from misincorporation into proteins. Resolve contradictions using flexizyme-generated D-Ala-tRNAAla and deacylation assays: neither DTD nor AlaRS deacylates D-Ala-tRNAAla, leading to ribosomal stalling. This method distinguishes non-canonical aminoacylation errors from physiological tolerance thresholds .

Q. What structural and computational strategies identify D-alanine:D-alanine ligase (Ddl) inhibitors for antibacterial drug development?

Comparative homology modeling (e.g., MODELLER) and molecular docking (GOLD scoring) prioritize inhibitors like pyridopyrimidines. For Streptococcus sanguinis Ddl, compounds 73 and 61 yield binding energies of −52.3 and −48.7 kcal/mol, respectively, targeting ATP-binding pockets. Validate via in vitro IC₅₀ assays and in vivo resistance profiling using M. smegmatis overexpression models .

Q. How does osmotic stress modulate D-alanine substitution in bacterial cell wall components?

In Lactobacillus casei, high-salt conditions reduce D-alanine substitution in lipoteichoic acids (LTAs) from 64% to 27%, altering electrophoretic mobility. Quantify via ¹H-NMR integration of D-alanine (δ 1.4 ppm) relative to Gro-P backbone signals. Mutagenesis of ltaS (LTA synthase) and osmotic shock assays link D-alanine depletion to cell wall rigidity defects .

Q. Why does D-cycloserine (DCS) resistance arise from Ddl overexpression rather than Alr mutations in mycobacteria?

Metabolomics reveals DCS lethality correlates with D-Ala-D-Ala depletion, not Alr inhibition. In M. tuberculosis, Ddl knockout strains show 95% growth reduction vs. 40% in Alr knockouts. Overexpression of wild-type ddl (not mutated alr) rescues viability via increased D-Ala-D-Ala synthesis, confirmed by ¹³C-NMR tracing of peptidoglycan precursors .

Methodological Notes

  • Chiral Resolution: Use Crownpak CR-I columns (5 µm, 4.6×150 mm) with 0.1% HClO₄ mobile phase for baseline separation of D/L-alanine .
  • Enzyme Assays: For Ddl, monitor ATP consumption via coupled NADH oxidation (340 nm) in 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM D-alanine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.